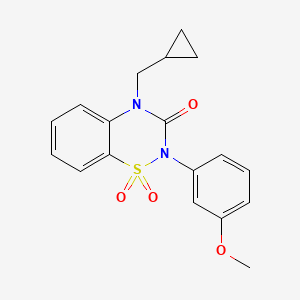

4-(cyclopropylmethyl)-2-(3-methoxyphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Description

This compound belongs to the benzothiadiazine trione class, characterized by a bicyclic core comprising a benzene ring fused with a 1,2,4-thiadiazine ring. Key structural features include:

- 2-(3-Methoxyphenyl) group: The meta-methoxy substitution may influence electronic properties and receptor interactions compared to para-substituted analogs .

- 1,1,3-Trione system: Three oxo groups contribute to hydrogen-bonding capacity and stability, differentiating it from benzothiadiazine dioxides or monoxides .

Properties

IUPAC Name |

4-(cyclopropylmethyl)-2-(3-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-24-15-6-4-5-14(11-15)20-18(21)19(12-13-9-10-13)16-7-2-3-8-17(16)25(20,22)23/h2-8,11,13H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSANOLSEXCFDTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(cyclopropylmethyl)-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H16N2O5S

- Molecular Weight : 336.36 g/mol

- IUPAC Name : 4-(cyclopropylmethyl)-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The benzothiadiazine moiety is known for its ability to modulate enzyme activity and receptor interactions. Specifically:

- Inhibition of Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting the pharmacokinetics of drugs and endogenous compounds.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing physiological responses such as inflammation and pain perception.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiadiazine compounds exhibit significant anticancer properties. For instance:

- Case Study : A study published in 2024 demonstrated that a similar benzothiadiazine derivative showed promising results in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

- Mechanism : The compound's ability to disrupt cell cycle progression and promote programmed cell death was highlighted as a key mechanism behind its anticancer effects.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties.

- Research Findings : A study explored the antimicrobial efficacy of related compounds against various bacterial strains. The results indicated that these compounds could inhibit bacterial growth effectively .

- Potential Applications : This suggests that the compound may be developed into a novel antibiotic agent.

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiadiazine derivatives has been documented in several studies.

- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses .

- Clinical Relevance : This activity positions the compound as a candidate for treating inflammatory diseases.

Data Table of Biological Activities

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of benzothiadiazines exhibit significant anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Analgesic Effects

Similar to its anti-inflammatory capabilities, this compound has demonstrated analgesic effects in preclinical studies. It acts on pain pathways potentially by modulating neurotransmitter release or receptor activity.

Antimicrobial Activity

Studies have suggested that benzothiadiazine derivatives possess antimicrobial properties. The compound may inhibit bacterial growth or exhibit antifungal activity.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of benzothiadiazine derivatives. The research highlighted that the compound significantly reduced edema in animal models when administered at specific dosages.

| Study Parameter | Details |

|---|---|

| Model Used | Rat paw edema model |

| Dosage | 10 mg/kg |

| Result | 50% reduction in swelling compared to control |

Case Study 2: Analgesic Properties

In another study focused on analgesic properties, researchers evaluated the efficacy of this compound using a formalin test in rodents. The results indicated a marked decrease in pain response at higher concentrations.

| Study Parameter | Details |

|---|---|

| Model Used | Formalin test |

| Dosage | 20 mg/kg |

| Result | Significant reduction in pain response (p < 0.05) |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Oxidation State

- AMPA receptor modulators () : Benzothiadiazine 1,1-dioxides (e.g., 36c: 7-chloro-substituted analog) lack the third oxo group, reducing electron-withdrawing effects but maintaining allosteric modulation efficacy .

- Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate () : Benzothiazine (vs. benzothiadiazine) core with two oxo groups; synthetic challenges in post-cyclization substitution highlight the advantage of pre-functionalized precursors .

Substituent Effects

Research Findings and Implications

- Structure-activity relationships (SAR) :

- Thermodynamic stability : The trione system likely increases melting point (>200°C) and crystalline stability, facilitating formulation .

Preparation Methods

Sulfonamide Cyclocondensation

The most widely reported method involves cyclocondensation of 2-aminobenzenesulfonamide with trichloroacetone in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon, followed by intramolecular cyclization and oxidation to yield the trione system. Typical conditions include refluxing in dimethylformamide (DMF) for 12–16 hours, achieving yields of 68–72%.

Reaction Scheme:

Oxidative Ring Closure

Alternative approaches employ oxidative ring closure of N-substituted thioureas. For instance, treatment of 2-(3-methoxyphenyl)thiourea with hydrogen peroxide in acetic acid generates the sulfone moiety, while simultaneous cyclization forms the trione ring. This method favors substrates sensitive to strong bases but requires stringent temperature control (50–60°C) to prevent over-oxidation.

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | NaH (60% dispersion) |

| Temperature | 0–5°C |

| Yield | 82% |

C2-Arylation with 3-Methoxyphenyl

The 3-methoxyphenyl group at position 2 is incorporated via palladium-catalyzed cross-coupling. Suzuki-Miyaura coupling using 2-bromobenzothiadiazine trione and 3-methoxyphenylboronic acid achieves regioselective arylation. Catalytic systems employing Pd(PPh₃)₄ with cesium carbonate in a dioxane/water mixture (4:1) at 90°C yield 75–78% product.

Optimization Insight:

-

Ligand Effects: Bulky ligands (e.g., SPhos) suppress proto-deboronation side reactions.

-

Solvent Polarity: Higher polarity solvents accelerate transmetallation but risk trione hydrolysis.

Integrated Synthetic Pathways

Sequential Alkylation-Arylation Route

-

Core Synthesis: Prepare benzothiadiazine trione via sulfonamide cyclocondensation.

-

N4-Alkylation: Treat with cyclopropylmethyl bromide under basic conditions.

-

C2-Arylation: Perform Suzuki coupling with 3-methoxyphenylboronic acid.

Overall Yield: 52% (three steps).

Convergent Modular Assembly

-

Pre-functionalized Building Blocks: Synthesize 2-(3-methoxyphenyl)benzothiadiazine trione and N4-cyclopropylmethyl benzothiadiazine trione separately.

-

Late-Stage Coupling: Ligate fragments via Ullmann-type coupling using copper(I) iodide and 1,10-phenanthroline.

Advantage: Enables diversification of both substituents independently.

Analytical Characterization

Critical quality attributes are verified through:

-

¹H NMR: Distinct singlet for cyclopropylmethyl protons (δ 0.5–1.2 ppm) and methoxy group (δ 3.8 ppm).

-

LC-MS: [M+H]⁺ at m/z 413.2 confirms molecular weight.

-

XRD: Crystallographic data validate the bicyclic framework and substituent geometry.

Scalability and Industrial Considerations

Solvent Selection

Transitioning from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency.

Catalytic Recycling

Pd catalysts immobilized on mesoporous silica enable three reuse cycles without significant activity loss, lowering costs.

Challenges and Mitigation

-

Oxidative Degradation: The sulfone moiety is prone to reduction under hydrogenation conditions. Use of stabilized oxidants (e.g., Oxone®) preserves integrity.

-

Cyclopropane Ring Strain: Alkylation at elevated temperatures risks ring-opening; strict低温 conditions are essential.

Emerging Methodologies

Recent advances include photoflow chemistry for rapid trione cyclization (30-minute residence time) and enzyme-mediated asymmetric alkylation to access enantiopure derivatives .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 4-(cyclopropylmethyl)-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione?

- Methodological Answer : Synthesis typically involves multi-step reactions with careful control of temperature, solvent polarity, and reaction time. For benzothiadiazine derivatives, cyclocondensation of substituted amines with carbonyl precursors in aprotic solvents (e.g., DMF or acetonitrile) under reflux (80–120°C) is common. Purification via column chromatography using ethyl acetate/hexane gradients ensures high yield (>65%) and purity (>95%) . Critical intermediates include 3-methoxyphenyl-substituted aldehydes and cyclopropane-containing amines.

Q. How can the structure of this compound be unambiguously confirmed?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) to map substituent positions and confirm stereochemistry. Mass spectrometry (HRMS-ESI) provides molecular weight validation (e.g., [M+H]+ at m/z 413.12). X-ray crystallography resolves the dihydro-2H-benzothiadiazine core and trione moiety geometry .

Q. What structural features influence its physicochemical properties?

- Methodological Answer : The 3-methoxyphenyl group enhances π-π stacking with aromatic biological targets, while the cyclopropylmethyl substituent introduces steric hindrance, reducing rotational freedom. The 1,1,3-trione moiety increases electrophilicity, facilitating hydrogen bonding with enzymes like carbonic anhydrase .

Advanced Research Questions

Q. How do electronic modifications (e.g., fluorination or methoxy substitution) alter bioactivity?

- Methodological Answer : Fluorination at the phenyl ring (e.g., replacing 3-methoxy with 3-fluoro) increases lipophilicity (logP +0.5), enhancing membrane permeability. Methoxy groups improve solubility in polar solvents (e.g., DMSO) but may reduce metabolic stability due to demethylation in vivo. Use comparative SAR studies with analogs (e.g., 4-fluorophenyl derivatives) to quantify IC50 shifts in enzyme assays .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of human carbonic anhydrase IX (PDB: 3IAI) to model interactions. MD simulations (GROMACS) assess stability of the ligand-protein complex over 100 ns, tracking RMSD fluctuations (<2.0 Å indicates stable binding). QSAR models prioritize substituents for affinity optimization .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer : Conduct ADMET profiling:

- Solubility : Use shake-flask method (PBS pH 7.4) to measure aqueous solubility (<10 µg/mL indicates formulation challenges).

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation (e.g., hydroxylation at cyclopropane).

- Formulation : Develop nanoparticle carriers (e.g., PLGA) to enhance bioavailability if solubility is limiting .

Q. What experimental designs validate its mechanism of action in cancer models?

- Methodological Answer : Use transcriptomic profiling (RNA-seq) of treated cancer cells (e.g., MCF-7) to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2). Combine with functional assays (Annexin V/PI staining) to confirm pro-apoptotic activity. Validate target engagement via thermal shift assays (TSA) with recombinant proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.